molecular formula C7H5BrFN3O3 B12836149 5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide

5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide

Katalognummer: B12836149
Molekulargewicht: 278.04 g/mol
InChI-Schlüssel: ROLNVAASBHNHHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a brominated aromatic compound, followed by fluorination and subsequent amidation to introduce the hydroxy and nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of bromine or fluorine .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide is unique due to the presence of both hydroxy and nitro groups on the same aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .

Eigenschaften

Molekularformel

C7H5BrFN3O3

Molekulargewicht

278.04 g/mol

IUPAC-Name

5-bromo-3-fluoro-N'-hydroxy-2-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H5BrFN3O3/c8-3-1-4(7(10)11-13)6(12(14)15)5(9)2-3/h1-2,13H,(H2,10,11)

InChI-Schlüssel

ROLNVAASBHNHHN-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C=C(C(=C1/C(=N/O)/N)[N+](=O)[O-])F)Br

Kanonische SMILES

C1=C(C=C(C(=C1C(=NO)N)[N+](=O)[O-])F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.